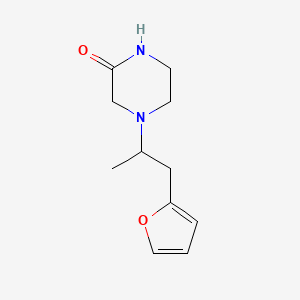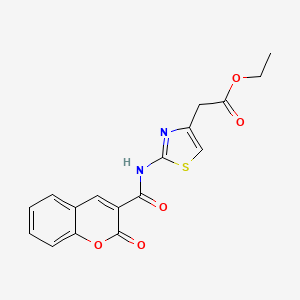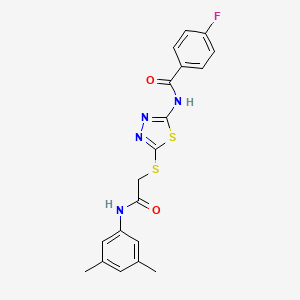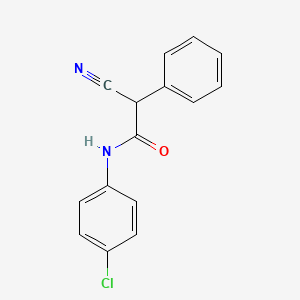![molecular formula C19H19N7OS B2565960 6-(1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097895-25-3](/img/structure/B2565960.png)
6-(1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "6-(1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one" is a heterocyclic molecule that appears to be related to various pharmacologically active compounds. The structure suggests it may have potential as a ligand for biological receptors, given the presence of a pyrazole ring, a thieno[2,3-d]pyrimidin moiety, and a dihydropyridazinone core.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a concise route to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones involves the cycloaddition of pyridine N-imine with alkylated precursors, followed by condensation with hydrazine . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate thieno[2,3-d]pyrimidin and piperidinyl substituents.
Molecular Structure Analysis
The molecular structure of the compound includes several heterocyclic rings, which are known to contribute to the binding affinity and selectivity towards biological targets. The pyrazole and pyridazinone rings are common in compounds with adenosine receptor affinity . The thieno[2,3-d]pyrimidin moiety is a fused bicyclic ring system that can add to the compound's lipophilicity and potential interactions with biological targets .
Chemical Reactions Analysis
The compound likely undergoes typical reactions associated with its functional groups. For example, the pyrazole moiety can participate in nucleophilic substitution reactions, while the thieno[2,3-d]pyrimidin ring can be involved in electrophilic aromatic substitution . The dihydropyridazinone core may be reactive towards hydrazine derivatives, as seen in the synthesis of related compounds .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the presence of multiple heterocycles would influence its solubility, boiling and melting points, and stability. The lipophilicity of the compound would be affected by the thieno[2,3-d]pyrimidin group, which could impact its pharmacokinetic properties .
Scientific Research Applications
Reactivity and Biological Evaluation
Compounds related to the query chemical have been studied for their reactivity towards various reagents, leading to the synthesis of novel compounds with significant biological activities. For instance, Rashad et al. (2009) explored the reactivity of a similar compound, leading to the development of novel pyrazoles and pyridazin-3(2H)-one derivatives. These compounds were evaluated for their antimicrobial activity, showing potent antimicrobial potency against a range of bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Rashad et al., 2009).
Synthesis and Pharmacological Screening
Amr et al. (2008) synthesized a series of substituted pyridine derivatives from a precursor structurally related to the query compound. These derivatives were screened for their analgesic and antiparkinsonian activities, showing comparable effectiveness to established drugs such as Valdecoxib® and Benzatropine®. This study underscores the potential of these compounds in developing new treatments for pain and Parkinson's disease (Amr et al., 2008).
Antiviral and Antimicrobial Activities
Another important application area is the development of antiviral and antimicrobial agents. Aly et al. (2007) synthesized polynuclear thieno[2,3-d]pyrimidone derivatives showing significant antiviral and antimicrobial activities. The study highlights the potential of these compounds in addressing various infectious diseases (Aly et al., 2007).
Anticancer Properties
Additionally, some compounds within this chemical family have been explored for their potential anticancer properties. Bhuiyan et al. (2006) synthesized new thienopyrimidine derivatives and evaluated their antimicrobial activity. Some derivatives exhibited pronounced antimicrobial activity, which could be foundational for developing new anticancer agents given the link between certain microbial infections and cancer development (Bhuiyan et al., 2006).
properties
IUPAC Name |
6-pyrazol-1-yl-2-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7OS/c27-17-3-2-16(25-8-1-7-22-25)23-26(17)12-14-4-9-24(10-5-14)18-15-6-11-28-19(15)21-13-20-18/h1-3,6-8,11,13-14H,4-5,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFSWUSGYQDLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=C5C=CSC5=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2565885.png)
![N-[2-(3-Cyclopentyl-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2565887.png)


![3-butyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2565891.png)
![6-Ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole](/img/structure/B2565892.png)
![ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate](/img/structure/B2565893.png)


![2-((3-Benzoyl-2-(2,4-diethoxyphenyl)-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinolin-1-yl)(cyclopropyl)methylene)malononitrile](/img/structure/B2565899.png)
